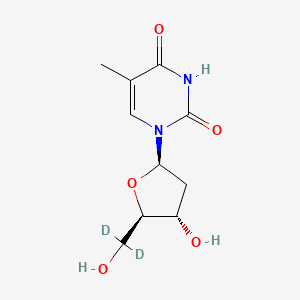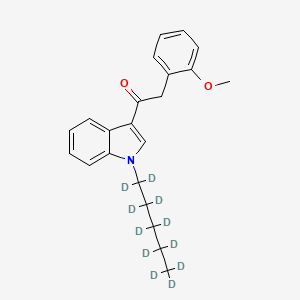
2-Ethylhexyltetrabromphthalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl tetrabromophthalate is a brominated phthalate derivative with the chemical formula C24H34Br4O4. It is commonly used as a brominated flame retardant in various applications, including plastics, textiles, and electronics . This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in industries where fire safety is a concern.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl tetrabromophthalate has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
2-Ethylhexyl tetrabromophthalate (TBPH) is known to interact with several targets in the body. It has been found to stably bind to the androgen receptor (AR) . It also affects the tight junctions of the blood-brain barrier (BBB), thereby increasing its permeability .
Mode of Action
TBPH exhibits an antagonistic activity on the AR signaling pathway . By binding to the AR, TBPH can interfere with the normal functioning of androgens, hormones that play a crucial role in male sexual development and reproduction . In the BBB, TBPH disrupts the tight junctions, which are crucial for maintaining the selective permeability of the BBB .
Biochemical Pathways
It has been observed that exposure to tbph can lead to gender-specific metabolic disorders in zebrafish, particularly in the liver . This suggests that TBPH may interfere with lipid and glucose metabolism pathways .
Pharmacokinetics
It has been found that tbph tends to accumulate more in the liver of both male and female zebrafish, rather than in the gonads, brain, and muscles . This indicates that the liver may be at a higher risk of internal exposure .
Result of Action
The action of TBPH can lead to several molecular and cellular effects. Chronic exposure to TBPH has been associated with significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . In addition, TBPH can disturb the homeostasis across the BBB, potentially leading to adverse effects on the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBPH. As a brominated flame retardant, TBPH is widely present in various environmental and biological media . Long-term exposure to environmentally relevant concentrations of TBPH can lead to increased visceral fat accumulation, indicating potential liver dysfunction . Furthermore, TBPH is very persistent and bioaccumulative, and is considered a substance of very high concern due to these properties .
Biochemische Analyse
Biochemical Properties
2-Ethylhexyl Tetrabromophthalate can stably bind to the androgen receptor (AR) based on in silico molecular docking results . It has been observed to have an antagonistic activity on the AR signaling pathway .
Cellular Effects
Long-term exposure to 2-Ethylhexyl Tetrabromophthalate at environmentally relevant concentrations can lead to increased visceral fat accumulation, signaling potential abnormal liver function . It has been found to be prone to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish .
Molecular Mechanism
The molecular docking study revealed that 2-Ethylhexyl Tetrabromophthalate and its metabolite TBMEHP bind to zebrafish peroxisome proliferator-activated receptor γ (PPARγ), with binding energies similar to rosiglitazone, a PPARγ agonist .
Temporal Effects in Laboratory Settings
2-Ethylhexyl Tetrabromophthalate is a stable compound and does not easily decompose
Dosage Effects in Animal Models
In animal models, the effects of 2-Ethylhexyl Tetrabromophthalate vary with different dosages
Metabolic Pathways
The metabolic pathways of 2-Ethylhexyl Tetrabromophthalate involve several enzymes and cofactors
Transport and Distribution
2-Ethylhexyl Tetrabromophthalate is more likely to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish . This highlights a higher internal exposure risk for the liver .
Vorbereitungsmethoden
2-Ethylhexyl tetrabromophthalate is synthesized through the esterification of tetrabromophthalic anhydride with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of tetrabromophthalic anhydride to 2-ethylhexanol between 3:1 and 7:1, with the reaction temperature controlled to optimize yield and purity .
In industrial production, the process is scaled up to accommodate larger quantities, with additional purification steps to ensure the final product meets the required specifications for use as a flame retardant .
Analyse Chemischer Reaktionen
2-Ethylhexyl tetrabromophthalate undergoes several types of chemical reactions, including:
Common reagents for these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl tetrabromophthalate is often compared to other brominated flame retardants, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Unlike 2-ethylhexyl tetrabromophthalate, DEHP is primarily used as a plasticizer and has been restricted due to its endocrine-disrupting properties.
Polybrominated diphenyl ethers (PBDEs): These compounds share similar structural characteristics with 2-ethylhexyl tetrabromophthalate but have faced numerous restrictions due to their persistence, bioaccumulation, and potential toxicity.
The uniqueness of 2-ethylhexyl tetrabromophthalate lies in its balance between effectiveness as a flame retardant and its relatively lower toxicity compared to some other brominated flame retardants .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAZTQOJLVWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338673 |
Source


|
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61776-60-1 |
Source


|
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3'-13C]Thymidine](/img/structure/B584016.png)





![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/new.no-structure.jpg)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)

![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
